

Application Notes and Protocols for the Synthesis of 3',6-Dinitroflavone

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Compound of Interest

Compound Name: 3',6-Dinitroflavone

Cat. No.: B1197838

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This document provides a detailed protocol for the synthesis of **3',6-Dinitroflavone**, a compound of interest for its potential pharmacological activities. The synthesis is proposed as a two-step process, commencing with the synthesis of the precursor 3'-Nitroflavone, followed by a nitration reaction to yield the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key compounds in the synthesis of **3',6-Dinitroflavone**. These values are based on typical yields and characteristics of similar compounds reported in the literature.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Yield (%)
2'-Hydroxy-3-nitrochalcone	C ₁₅ H ₁₁ NO ₄	269.25	185-190	85-95
3'-Nitroflavone	C ₁₅ H ₉ NO ₄	267.24	210-215	80-90
3',6-Dinitroflavone	C ₁₅ H ₈ N ₂ O ₆	312.24	>250	60-70

Experimental Protocols

Step 1: Synthesis of 3'-Nitroflavone

This step involves the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 3-nitrobenzaldehyde to form 2'-hydroxy-3-nitrochalcone, followed by oxidative cyclization to 3'-nitroflavone.

Materials and Reagents:

- 2'-Hydroxyacetophenone
- 3-Nitrobenzaldehyde
- Ethanol
- Potassium Hydroxide (KOH)
- Iodine (I₂)
- Dimethyl Sulfoxide (DMSO)
- Hydrochloric Acid (HCl), dilute
- Distilled water

Procedure:

- Chalcone Formation:
 - In a round-bottom flask, dissolve 1.36 g (10 mmol) of 2'-hydroxyacetophenone and 1.51 g (10 mmol) of 3-nitrobenzaldehyde in 50 mL of ethanol.
 - To this solution, add a solution of 1.12 g (20 mmol) of potassium hydroxide in 10 mL of water, dropwise, with constant stirring at room temperature.
 - Continue stirring the reaction mixture for 12-16 hours. The formation of a yellow precipitate indicates the formation of the chalcone.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
- Filter the precipitated 2'-hydroxy-3-nitrochalcone, wash thoroughly with cold water, and dry under vacuum.
- Flavone Cyclization:
 - In a separate flask, dissolve the dried 2'-hydroxy-3-nitrochalcone (10 mmol) in 30 mL of DMSO.
 - Add a catalytic amount of iodine (approximately 0.25 g, 1 mmol) to the solution.
 - Heat the mixture at 100-110 °C for 2-3 hours.
 - Monitor the reaction by TLC until the chalcone spot disappears.
 - Cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.
 - The precipitated 3'-Nitroflavone is collected by filtration, washed with water, and recrystallized from ethanol or acetic acid to obtain a pure product.

Step 2: Synthesis of **3',6-Dinitroflavone**

This step involves the nitration of the synthesized 3'-Nitroflavone using a mixture of concentrated nitric acid and sulfuric acid.

Materials and Reagents:

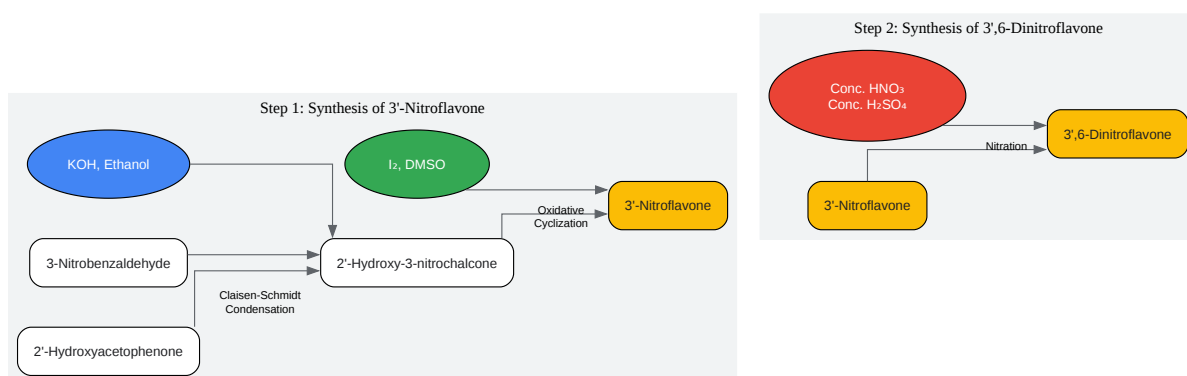
- 3'-Nitroflavone
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Crushed ice

- Distilled water

Procedure:

- Nitration Reaction:
 - In a flask immersed in an ice bath, carefully add 1.34 g (5 mmol) of 3'-Nitroflavone to 10 mL of concentrated sulfuric acid with stirring. Ensure the temperature is maintained between 0-5 °C.
 - Prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.
 - Add the nitrating mixture dropwise to the solution of 3'-Nitroflavone in sulfuric acid, maintaining the temperature below 10 °C.
 - After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
 - Monitor the reaction progress by TLC.
- Work-up and Purification:
 - Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring.
 - The precipitated crude **3',6-Dinitroflavone** is collected by vacuum filtration.
 - Wash the solid product thoroughly with cold water until the washings are neutral to litmus paper.
 - Dry the product under vacuum.
 - For further purification, the crude product can be recrystallized from a suitable solvent such as a mixture of ethanol and dimethylformamide (DMF).

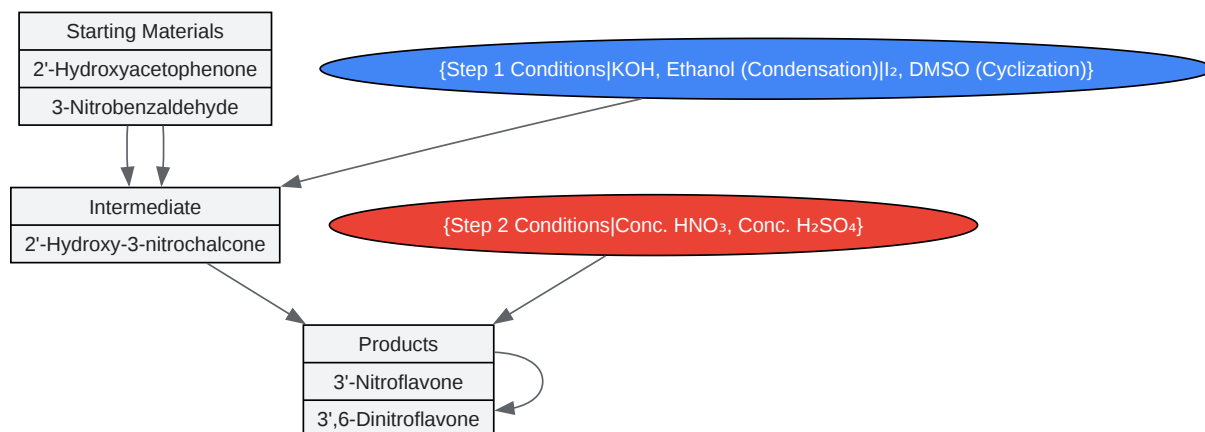
Visualizations

Synthesis Workflow for **3',6-Dinitroflavone**

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Caption: Overall workflow for the two-step synthesis of **3',6-Dinitroflavone**.

Logical Relationship of Reaction Components



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Caption: Relationship between reactants, intermediates, and products in the synthesis.

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